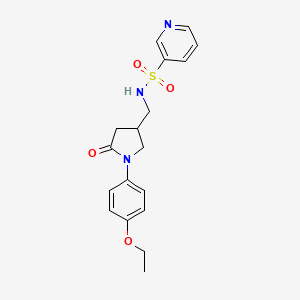
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically beginning with the formation of the pyrrolidine ring and subsequent introduction of the sulfonamide group. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
Biological Activity
1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This compound has been evaluated against various bacterial strains. Preliminary studies indicate promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL.
2. Anti-inflammatory Properties
Research on related compounds suggests that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have demonstrated that this compound exhibits selective inhibition of COX-2 over COX-1, making it a candidate for anti-inflammatory drug development.
3. Anticancer Activity
Emerging data suggest that sulfonamide compounds may possess anticancer properties by inducing apoptosis in cancer cells. In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, with IC50 values indicating significant potency.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Modification Type | Biological Activity |
|---|---|---|
| Ethoxy group on phenyl ring | Electron-donating | Enhanced COX inhibition |
| Pyrrolidine moiety | Ring size variation | Altered anticancer activity |
| Sulfonamide group | Positioning | Essential for antimicrobial action |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that modifications in the aromatic ring could enhance activity against resistant strains.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory potential of sulfonamides, it was found that N-(4-methoxyphenyl)-sulfonamides could effectively reduce inflammation in animal models by inhibiting COX enzymes. This compound's selective action on COX-2 suggests a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Propriétés
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-2-25-16-7-5-15(6-8-16)21-13-14(10-18(21)22)11-20-26(23,24)17-4-3-9-19-12-17/h3-9,12,14,20H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQVZGVGYBCSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













